Methyl 5-methoxy-6-nitropicolinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-methoxy-6-nitropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O5/c1-14-6-4-3-5(8(11)15-2)9-7(6)10(12)13/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQAYEZVBSVDLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)C(=O)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10633484 | |
| Record name | Methyl 5-methoxy-6-nitropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10633484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
390816-44-1 | |
| Record name | Methyl 5-methoxy-6-nitropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10633484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for Methyl 5 Methoxy 6 Nitropicolinate
Precursor Synthesis and Functionalization Pathways
The construction of methyl 5-methoxy-6-nitropicolinate hinges on the sequential or convergent functionalization of a pyridine (B92270) or picolinaldehyde precursor. This involves carefully orchestrated nitration, methoxylation, and esterification reactions.
Nitration Protocols for Picolinaldehyde Derivatives
The introduction of a nitro group onto a pyridine ring is a critical step. Because pyridine is an electron-deficient heteroarene, electrophilic substitution reactions like nitration often necessitate harsh conditions. youtube.com For instance, the nitration of pyridine itself may require temperatures around 300°C. youtube.com However, the presence of activating groups can facilitate this transformation under milder conditions. youtube.com
A common method for nitrating pyridine rings involves the use of a mixture of nitric acid and sulfuric acid. nih.gov Alternative nitrating agents have also been developed to improve regioselectivity and reaction conditions. One such reagent is tetrabutylammonium (B224687) nitrate-trifluoroacetic anhydride (B1165640) (TBAN-TFAA), which has been shown to selectively nitrate (B79036) certain heterocyclic systems. nih.gov Another approach involves the use of alkyl nitrates, such as n-propyl nitrate, in the presence of a strong base like potassium amide in liquid ammonia (B1221849). purdue.edu
More recent strategies for the meta-nitration of pyridines employ a dearomatization-rearomatization approach. acs.orgacs.org This can involve the formation of an oxazino pyridine intermediate, which then undergoes nitration with a reagent like tert-butyl nitrite (B80452) (TBN) in the presence of TEMPO and air, followed by rearomatization with acid to yield the meta-nitropyridine. acs.orgacs.org
Table 1: Comparison of Nitration Methods for Pyridine Scaffolds
| Nitrating Agent | Conditions | Observations |
| KNO₃/H₂SO₄ | Low temperatures | Can lead to mixtures of regioisomers. nih.gov |
| TBAN-TFAA | - | Can provide exclusive nitration at specific positions in certain systems. nih.gov |
| Alkyl Nitrate/KNH₂ | Liquid ammonia | A one-step reaction that can afford high yields. purdue.edu |
| TBN/TEMPO/Air then Acid | Toluene at 70°C, then Acetonitrile (B52724) at 70°C | Highly regioselective for the meta-position. acs.orgacs.org |
Methoxy (B1213986) Functionalization Techniques on Pyridine Scaffolds
The introduction of a methoxy group onto a pyridine ring can be achieved through various methods. The use of methoxypyridines as precursors is a valuable strategy in complex syntheses, as the methoxy group can modulate the basicity of the pyridine nitrogen, facilitating subsequent reactions. nih.govnih.gov The pKa of 2-methoxypyridinium ion is significantly lower than that of the pyridinium (B92312) ion, which is attributed to the inductive electron-withdrawing effect of the alkoxy group. nih.gov
Direct C-H functionalization offers a powerful way to introduce substituents without pre-functionalization of the pyridine starting material. nih.gov Palladium-mediated C-C bond formation has been utilized for this purpose. nih.gov Another approach involves the conversion of pyridines into phosphonium (B103445) salts, which can then undergo reactions to form heteroaryl ethers. acs.org
Esterification Approaches for Carboxylate Formation
The final step in the synthesis of the target molecule is the formation of the methyl ester. Picolinic acid, a derivative of pyridine with a carboxylic acid at the 2-position, can be esterified through several methods. wikipedia.org
A common laboratory and industrial method involves the reaction of the corresponding pyridinecarboxylic acid with an alcohol in the presence of a catalyst. google.com For instance, reacting picolinic acid with an aliphatic alcohol containing at least four carbon atoms in the presence of an alkane sulfonic acid catalyst can lead to high yields. google.com The reaction is often carried out in an inert, water-immiscible organic solvent to facilitate the removal of water via azeotropic distillation. google.com
Another approach is the conversion of the carboxylic acid to an acid chloride using a reagent like thionyl chloride, often catalyzed by DMF. nih.gov The resulting acid chloride can then be reacted with an alcohol to form the ester. nih.gov Active esters of picolinic acid can also be prepared, which are then reacted with the desired alcohol. nih.govresearchgate.net
Regioselective Synthesis of this compound
Achieving the specific 5-methoxy-6-nitro substitution pattern on the picolinate (B1231196) ring requires precise control over the regioselectivity of the functionalization reactions.
Control of Substitution Patterns on the Pyridine Ring
The inherent reactivity of the pyridine ring directs incoming electrophiles. Electrophilic aromatic substitution on pyridine typically occurs at the 3-position due to the deactivating effect of the nitrogen atom. youtube.com However, the directing effects of existing substituents on the ring play a crucial role in determining the position of subsequent functionalization.
The synthesis of polysubstituted pyridines often relies on the strategic use of directing groups and the exploitation of reactive intermediates like pyridine N-oxides or pyridynes. rsc.orgnih.govnih.govrsc.org For example, the addition of Grignard reagents to pyridine N-oxides can lead to the formation of 2-substituted pyridines with complete regioselectivity. rsc.orgnih.gov The use of 3,4-pyridyne intermediates, generated from suitably substituted pyridine precursors, allows for the regioselective difunctionalization of the pyridine ring. nih.govrsc.org
Optimization of Reaction Conditions for Regioselectivity
Fine-tuning reaction conditions such as temperature, solvent, and catalyst is essential for maximizing the yield of the desired regioisomer. For instance, in the addition of Grignard reagents to pyridine N-oxides, performing the reaction at low temperatures (e.g., -78 to -20 °C) is crucial for achieving high regioselectivity. rsc.org
In nitration reactions, the choice of nitrating agent and reaction conditions can dramatically influence the outcome. Classical nitration with mixed acid might lead to a mixture of products, whereas newer methods, such as the dearomatization-rearomatization strategy, can offer perfect regioselectivity for the meta-position. nih.govacs.orgacs.org
Table 2: Factors Influencing Regioselectivity in Pyridine Functionalization
| Synthetic Strategy | Key Control Factor | Outcome |
| Grignard Addition to Pyridine N-oxide | Low Temperature | Exclusive formation of one regioisomer. rsc.org |
| Pyridyne Intermediates | Strategic Placement of Directing Groups | Controlled di- and tri-substitution. nih.gov |
| Electrophilic Nitration | Choice of Nitrating Agent/Method | Can range from mixed isomers to complete regioselectivity. nih.govacs.orgacs.org |
Advanced Synthetic Techniques and Process Optimization
The efficient synthesis of this compound hinges on precise control over reaction conditions to maximize yield and purity while minimizing the formation of unwanted byproducts. Advanced techniques in modern organic synthesis and process chemistry are instrumental in achieving these goals. These methodologies encompass careful stoichiometric adjustments, real-time reaction monitoring, and robust purification protocols.
Stoichiometric Adjustments for Limiting Side Reactions
In the nitration of aromatic compounds, the stoichiometry of the reagents is a critical parameter that dictates the outcome of the reaction. The synthesis of this compound would likely proceed via the nitration of Methyl 5-methoxypicolinate using a nitrating agent, typically a mixture of nitric acid and sulfuric acid.
The primary goal of stoichiometric control in this context is to achieve selective mono-nitration at the C6 position, which is activated by the methoxy group at C5 and the directing effect of the pyridine nitrogen. Uncontrolled stoichiometry can lead to several side reactions:
Di-nitration: The presence of excess nitrating agent can lead to the introduction of a second nitro group onto the pyridine ring, resulting in the formation of dinitro derivatives.
Oxidation: Strong acidic and oxidizing conditions can lead to the oxidation of the starting material or the desired product, particularly the methoxy group, which can be sensitive to such conditions.
Hydrolysis: The ester functionality of the picolinate is susceptible to hydrolysis under strong acidic conditions, leading to the formation of the corresponding carboxylic acid.
To mitigate these side reactions, a carefully calculated amount of the nitrating agent is employed. Typically, a slight excess of the nitrating agent is used to ensure complete conversion of the starting material, but a large excess is avoided. The molar ratio of the substrate to the nitrating agent is a key variable that must be optimized. For instance, in related nitration reactions of substituted aromatic compounds, precise control over the molar equivalents of nitric acid and the dehydrating agent (sulfuric acid) is crucial for achieving high yields of the desired mono-nitro product.
A systematic approach to optimizing stoichiometry involves conducting a series of small-scale reactions with varying molar ratios of the reactants. The results are then analyzed to determine the optimal conditions that provide the highest yield of this compound with the lowest level of impurities.
In-situ Monitoring for Dynamic Reagent Addition
Traditional batch synthesis often involves adding all reagents at the beginning of the reaction and then allowing the reaction to proceed for a set period. However, for exothermic and potentially hazardous reactions like nitration, this approach can lead to poor temperature control and an increased risk of runaway reactions. Dynamic reagent addition, guided by in-situ monitoring, offers a more controlled and efficient alternative.
In-situ monitoring techniques allow for the real-time tracking of the reaction progress by measuring the concentration of reactants, products, and intermediates directly within the reaction vessel. This data enables the precise control of reagent addition, ensuring that the concentration of the reactive species is maintained at an optimal level throughout the reaction.
Several spectroscopic techniques are well-suited for in-situ monitoring of nitration reactions:
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique can be used to monitor the disappearance of the starting material and the appearance of the product by tracking their characteristic vibrational bands.
Raman Spectroscopy: Raman spectroscopy is another powerful tool for monitoring changes in molecular vibrations and can be particularly useful for reactions in aqueous media.
Near-Infrared (NIR) Spectroscopy: NIR spectroscopy can provide information about the concentration of various components in the reaction mixture.
By employing an in-situ monitoring probe, the nitrating agent can be added portion-wise or via a continuous feed. The rate of addition can be dynamically adjusted based on the real-time data to maintain optimal reaction conditions, prevent the accumulation of unreacted nitrating agent, and minimize the formation of byproducts. This approach not only improves the safety and efficiency of the synthesis but also enhances the reproducibility of the process. For example, the progress of similar reactions can be monitored by Thin Layer Chromatography (TLC) to determine the endpoint of the reaction accurately. orgsyn.org
Post-synthesis Purification Methodologies
Following the completion of the synthesis, a robust purification strategy is essential to isolate this compound in high purity. The choice of purification method depends on the physical and chemical properties of the target compound and the nature of the impurities present. Common purification techniques for nitroaromatic compounds include:
Crystallization: This is often the preferred method for purifying solid organic compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and then the solution is slowly cooled to induce the crystallization of the desired compound, leaving the impurities in the mother liquor. The choice of solvent is critical and is determined by the solubility profile of the product and impurities. In the synthesis of related nitro compounds, recrystallization from solvents like methanol (B129727) has been shown to be effective in obtaining a colorless, pure product. orgsyn.org
Column Chromatography: If crystallization does not provide the desired level of purity, column chromatography is a powerful alternative. This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel or alumina) as they are eluted with a mobile phase (a solvent or a mixture of solvents). The polarity of the solvent system is carefully chosen to achieve effective separation of the target compound from any byproducts or unreacted starting materials.
Extraction: Liquid-liquid extraction is often used during the work-up procedure to separate the organic product from the aqueous reaction mixture and to remove water-soluble impurities. The choice of extraction solvent is based on the solubility of the product and its immiscibility with water.
The effectiveness of the purification process is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the identity and purity of the final product.
Reactivity Profiles and Mechanistic Investigations of Methyl 5 Methoxy 6 Nitropicolinate
Electrophilic Aromatic Substitution Mechanisms on the Pyridine (B92270) Ring
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally less favorable than on benzene. The lone pair of electrons on the nitrogen atom can form a complex with electrophiles, and the nitrogen's electronegativity reduces the electron density of the ring, deactivating it towards electrophilic attack. However, the substituents on the ring play a crucial role in modulating this reactivity.
Generation of Nitronium Ion and Electrophilic Attack
The quintessential electrophile in nitration reactions is the nitronium ion (NO₂⁺). It is typically generated in situ by the reaction of concentrated nitric acid with a strong dehydrating acid, most commonly concentrated sulfuric acid.
Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + 2HSO₄⁻ + H₃O⁺
Once generated, the nitronium ion is a potent electrophile. The mechanism of electrophilic aromatic substitution proceeds in two main steps. ntnu.no First, the π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophile. This step is typically the slow, rate-determining step as it disrupts the aromaticity of the ring and forms a high-energy carbocation intermediate, known as a sigma complex (or an arenium ion). ntnu.no In the second, faster step, a base (like HSO₄⁻) removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromatic π-system and yielding the substitution product. ntnu.no
Role of the Methoxy (B1213986) Group in Directing Substitution
Substituents on an aromatic ring profoundly influence the rate and regioselectivity of electrophilic substitution. These effects are categorized as activating or deactivating and are related to the substituent's ability to donate or withdraw electron density.
The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director. Its activating nature stems from the ability of the oxygen's lone pairs to donate electron density to the ring through resonance, which stabilizes the positive charge of the sigma complex intermediate. youtube.com This resonance effect increases the nucleophilicity of the ring, particularly at the positions ortho and para to the methoxy group, making these sites more attractive to incoming electrophiles. youtube.com
In the case of Methyl 5-methoxy-6-nitropicolinate, the pyridine ring is already heavily substituted. The existing nitro group, the methyl ester, and the ring nitrogen itself are all electron-withdrawing, making further electrophilic substitution challenging. However, the powerful activating and directing effect of the methoxy group at the C5 position would preferentially direct any potential incoming electrophile to the ortho position (C4), as the para position (C2) is already occupied by the ester group.
| Substituent Type | Example Groups | Effect on Reactivity | Directing Influence |
| Strongly Activating | -NH₂, -NHR, -NR₂, -OH, -OCH₃ | Greatly Increases | Ortho, Para |
| Moderately Activating | -NHCOR, -OCOR | Increases | Ortho, Para |
| Weakly Activating | -R (Alkyl), -C₆H₅ (Aryl) | Slightly Increases | Ortho, Para |
| Weakly Deactivating | -F, -Cl, -Br, -I | Slightly Decreases | Ortho, Para |
| Strongly Deactivating | -NO₂, -NR₃⁺, -CF₃, -CCl₃, -CN, -SO₃H, -COR, -COOR | Greatly Decreases | Meta |
Nucleophilic Substitution Reactions and Their Implications
The electron-deficient nature of the pyridine ring, exacerbated by the presence of strong electron-withdrawing groups like the nitro group, makes this compound highly susceptible to nucleophilic aromatic substitution (SₙAr). nih.govnih.gov This is often the more synthetically viable reaction pathway for such compounds.
Reactivity at the Nitro-bearing Ring Position
The positions ortho and para to the ring nitrogen (C2, C4, C6) are the most electrophilic and thus the most reactive towards nucleophiles. This is because the negative charge of the anionic intermediate (a Meisenheimer complex) formed during the attack can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.com
In this compound, the C6 position is particularly activated towards nucleophilic attack. The nitro group at this position is a powerful activating group for SₙAr reactions for two key reasons:
It strongly withdraws electron density from the ring, increasing the electrophilicity of the carbon atom to which it is attached.
It can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.
The nitro group itself can act as a leaving group in SₙAr reactions, a phenomenon observed in various nitropyridine systems. nih.govnih.gov Therefore, treatment of this compound with a strong nucleophile could lead to the displacement of the nitro group.
Influence of Electron-withdrawing and Electron-donating Substituents on Electrophilicity
In this molecule, the nitro group, the methyl ester group, and the pyridine ring nitrogen all act as EWGs, collectively making the ring highly electron-poor. The methoxy group is the sole electron-donating group. While its resonance effect donates electron density, its inductive effect is electron-withdrawing. nih.gov The combined influence of the powerful EWGs overwhelmingly dominates, rendering the aromatic system highly electrophilic and primed for reactions with nucleophiles. nih.gov
| Group Type | Examples | Influence on Ring Electrophilicity for SₙAr |
| Electron-Withdrawing (EWG) | -NO₂, -CN, -COOR, -COR, -SO₃H, -CF₃ | Increase (Activating) |
| Electron-Donating (EDG) | -OCH₃, -OH, -NH₂, -NR₂, -R | Decrease (Deactivating) |
Derivatization Pathways and Functional Group Transformations
The functional groups present on this compound—nitro, ester, and methoxy ether—offer multiple avenues for synthetic modification.
Reduction of the Nitro Group: The nitro group is readily reduced to an amino group, one of the most fundamental transformations in aromatic chemistry. masterorganicchemistry.com This conversion dramatically alters the electronic properties of the molecule, turning a strongly deactivating, meta-directing influence (in EAS) into a strongly activating, ortho, para-director. masterorganicchemistry.com Common methods for this reduction include catalytic hydrogenation (e.g., H₂ over a palladium, platinum, or nickel catalyst) or the use of metals like tin, iron, or zinc in acidic conditions. masterorganicchemistry.com This transformation opens the door to a vast array of subsequent reactions involving the newly formed aniline-type amino group.
Transformation of the Ester Group: The methyl ester can undergo several key reactions.
Hydrolysis: Saponification using a base (e.g., NaOH or KOH), followed by acidic workup, will convert the methyl ester into the corresponding carboxylic acid (5-methoxy-6-nitropicolinic acid).
Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can exchange the methyl group for a different alkyl group.
Amidation: Reaction with an amine can form the corresponding amide derivative.
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol, yielding (5-methoxy-6-nitropyridin-2-yl)methanol.
Cleavage of the Methoxy Ether: The methoxy group is generally stable, but it can be cleaved to form a hydroxyl group (-OH) using strong acids like HBr or Lewis acids such as boron tribromide (BBr₃). This would convert the molecule into Methyl 5-hydroxy-6-nitropicolinate.
These derivatization pathways allow for the strategic modification of this compound, enabling its use as a versatile building block for the synthesis of more complex heterocyclic compounds. clockss.orgnih.gov
Reductions of the Nitro Group to Amine Derivatives
The reduction of a nitro group on an aromatic ring is a fundamental transformation in organic synthesis, providing a gateway to the corresponding amino compounds, which are valuable intermediates in the preparation of pharmaceuticals and other fine chemicals. In the case of this compound, the nitro group at the 6-position is expected to be readily reducible to an amino group, yielding Methyl 5-amino-6-methoxypicolinate. The electron-deficient nature of the pyridine ring, further accentuated by the ester group, facilitates this reduction.
A variety of reducing agents are commonly employed for the reduction of aromatic nitro compounds, and these can be broadly categorized into catalytic hydrogenation and chemical reduction methods.
Catalytic Hydrogenation:
This is a widely used and often highly efficient method for nitro group reduction. aablocks.com The reaction typically involves treating the substrate with hydrogen gas in the presence of a metal catalyst.
Catalysts: Common catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), Raney nickel, and platinum(IV) oxide. aablocks.com For substrates containing sensitive functional groups, more chemoselective catalysts might be employed. In some cases, the addition of promoters or the use of specific catalyst supports can enhance the reaction's efficiency and selectivity. masterorganicchemistry.com
Reaction Conditions: The reaction is typically carried out in a solvent such as methanol (B129727), ethanol (B145695), or ethyl acetate (B1210297) at pressures ranging from atmospheric to several bars and at temperatures from ambient to moderately elevated. youtube.com The choice of solvent and conditions can influence the reaction rate and the potential for side reactions.
The general mechanism for catalytic hydrogenation involves the adsorption of the nitro compound and hydrogen onto the catalyst surface. The nitro group is then sequentially reduced, likely through nitroso and hydroxylamine (B1172632) intermediates, to the final amine. mdpi.com
Chemical Reduction:
A variety of chemical reducing agents can also effect the transformation of a nitro group to an amine. These methods are often preferred when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups or for practical laboratory-scale syntheses.
Metal-Acid Systems: A classic and cost-effective method involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid like hydrochloric acid or acetic acid. aablocks.commdpi.com For instance, the reduction of 4-nitropyridine-N-oxide with iron and mineral acids has been shown to produce 4-aminopyridine (B3432731) in good yields. mdpi.com
Metal Salts: Tin(II) chloride (SnCl₂) is a common reagent for the chemoselective reduction of nitro groups in the presence of other reducible functionalities. aablocks.com
Hydrosulfites: Sodium hydrosulfite (Na₂S₂O₄) is another mild reducing agent capable of converting nitroarenes to anilines. aablocks.com
The choice of the reducing agent and reaction conditions is crucial to achieve high yields and selectivity, avoiding the formation of byproducts such as azoxy or azo compounds. aablocks.com
Due to the lack of specific literature on this compound, a definitive, experimentally validated data table cannot be provided. However, based on the general reactivity of nitropyridines, the following table illustrates plausible conditions for the reduction of its nitro group.
| Reagent/Catalyst | Solvent(s) | Typical Conditions | Expected Product |
| H₂, Pd/C | Methanol or Ethanol | Room temperature, 1-4 atm H₂ | Methyl 5-amino-6-methoxypicolinate |
| Fe, HCl | Ethanol/Water | Reflux | Methyl 5-amino-6-methoxypicolinate |
| SnCl₂·2H₂O | Ethanol | Reflux | Methyl 5-amino-6-methoxypicolinate |
Modifications of the Methyl Ester Moiety
The methyl ester group in this compound is susceptible to nucleophilic acyl substitution, allowing for its conversion into other functional groups such as carboxylic acids, amides, or other esters.
Hydrolysis (Saponification):
The hydrolysis of the methyl ester to the corresponding carboxylic acid, 5-methoxy-6-nitropicolinic acid, can be achieved under either acidic or basic conditions.
Basic Hydrolysis (Saponification): This is a common and generally irreversible method for ester hydrolysis. masterorganicchemistry.com The reaction involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often with a co-solvent like methanol or ethanol to ensure solubility. youtube.com The reaction typically proceeds at room temperature or with gentle heating. The mechanism involves the nucleophilic attack of a hydroxide ion on the ester carbonyl, followed by the elimination of methoxide. The resulting carboxylic acid is deprotonated by the base to form the carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid. youtube.com
Acidic Hydrolysis: This is a reversible process and often requires more forcing conditions, such as heating in the presence of a strong acid like sulfuric acid or hydrochloric acid in an aqueous medium. libretexts.org
Transesterification:
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction can be catalyzed by either an acid or a base. arkat-usa.org
Acid-Catalyzed Transesterification: In the presence of an acid catalyst, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by another alcohol. To drive the equilibrium towards the desired product, the alcohol reactant is often used as the solvent.
Base-Catalyzed Transesterification: A strong base can deprotonate the incoming alcohol to form a more nucleophilic alkoxide, which then attacks the ester carbonyl. arkat-usa.org
Amidation:
The methyl ester can be converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction often requires heating and may be facilitated by the use of a catalyst. Direct amidation can sometimes be challenging and may require the initial conversion of the ester to a more reactive acyl derivative, such as an acyl chloride.
The following table summarizes potential modifications of the methyl ester moiety of this compound based on general ester reactivity.
| Reaction Type | Reagent(s) | Solvent(s) | Typical Conditions | Expected Product |
| Hydrolysis | NaOH or KOH, then H₃O⁺ | Water/Methanol | Room temperature or heat | 5-Methoxy-6-nitropicolinic acid |
| Transesterification | R'OH, H⁺ or R'O⁻ | R'OH | Heat | R'-yl 5-methoxy-6-nitropicolinate |
| Amidation | R'R''NH | - | Heat | N,N-R',R''-5-methoxy-6-nitropicolinamide |
Advanced Spectroscopic and Analytical Characterization of Methyl 5 Methoxy 6 Nitropicolinate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule. For Methyl 5-methoxy-6-nitropicolinate, both ¹H and ¹³C NMR would be utilized for a complete structural assignment.
¹H NMR Spectral Analysis for Proton Environments
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. Based on the structure of this compound, a predictable ¹H NMR spectrum can be outlined.
It is anticipated that the two aromatic protons on the pyridine (B92270) ring would appear as distinct doublets in the downfield region of the spectrum, likely between δ 7.5 and 8.5 ppm. The electronic-withdrawing effects of the nitro group and the ester functionality, combined with the electronic-donating effect of the methoxy (B1213986) group, would influence their precise chemical shifts. The methoxy group protons are expected to appear as a singlet at approximately δ 4.0 ppm, while the methyl ester protons would also present as a singlet, typically in the range of δ 3.9 to 4.0 ppm.
Predicted ¹H NMR Data for this compound
| Predicted Chemical Shift (δ ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.3 | Doublet | 1H | Aromatic H |
| ~7.8 | Doublet | 1H | Aromatic H |
| ~4.0 | Singlet | 3H | Methoxy (-OCH₃) |
| ~3.9 | Singlet | 3H | Methyl Ester (-COOCH₃) |
¹³C NMR Spectral Analysis for Carbon Framework
Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbons and to identify the types of carbon atoms present (e.g., C=O, C=C, C-O, CH₃). The electron-withdrawing nitro group is expected to cause a significant downfield shift for the carbon atom to which it is attached.
The carbonyl carbon of the methyl ester would be the most downfield signal, anticipated around δ 165 ppm. The aromatic carbons would resonate in the region of δ 110-160 ppm. The carbon atom bearing the nitro group would be significantly deshielded. The methoxy carbon and the methyl ester carbon are expected to appear in the upfield region of the spectrum, typically between δ 50 and 65 ppm. vulcanchem.com
Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (δ ppm) | Assignment |
| ~165 | Carbonyl Carbon (C=O) |
| ~158 | Aromatic C-O |
| ~150 | Aromatic C-NO₂ |
| ~140 | Aromatic C |
| ~115 | Aromatic C |
| ~110 | Aromatic C |
| ~62 | Methoxy Carbon (-OCH₃) |
| ~53 | Methyl Ester Carbon (-COOCH₃) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a critical tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Verification
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion, which can be used to confirm the elemental composition of the molecule. The molecular formula for this compound is C₈H₈N₂O₅, which corresponds to an exact mass of approximately 212.0433 g/mol . guidechem.comchemexper.com An HRMS analysis would be expected to yield a molecular ion peak ([M+H]⁺) that is consistent with this calculated exact mass, providing strong evidence for the compound's identity.
A likely fragmentation pattern in the mass spectrum would involve the loss of the methoxy group (-OCH₃), the methyl group of the ester (-CH₃), or the entire methoxycarbonyl group (-COOCH₃).
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic techniques are essential for the separation, identification, and quantification of components within a mixture. For a synthesized compound like this compound, these methods are primarily used to assess its purity.
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components of a mixture. For a compound like this compound, a reversed-phase HPLC method would likely be employed. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.
Due to the presence of the nitroaromatic chromophore, the compound would be readily detectable by a UV detector. The purity of the sample would be assessed by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample would exhibit a single major peak.
X-ray Crystallography for Solid-State Structural Determination (if available for related compounds)
While the crystal structure of this compound itself is not publicly available, analysis of related compounds can provide valuable insights into its likely solid-state conformation. X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. researchgate.netmdpi.com
Computational Chemistry and Theoretical Insights into Methyl 5 Methoxy 6 Nitropicolinate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. oatext.comdntb.gov.ua By focusing on the electron density rather than the complex wavefunction of a many-electron system, DFT offers a computationally efficient yet accurate method for theoretical analysis. cnr.it For Methyl 5-methoxy-6-nitropicolinate, DFT calculations, often employing hybrid functionals like B3LYP with various basis sets, are instrumental in elucidating its structural and electronic characteristics. cnr.itnih.gov
Geometry Optimization and Electronic Structure Prediction
A fundamental application of DFT is the optimization of molecular geometry. cnr.it This process determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation. The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles.
The electronic structure, which governs the molecule's chemical behavior, can also be predicted with high accuracy using DFT. This includes the distribution of electron density and the energies of molecular orbitals. These calculations are foundational for understanding the molecule's reactivity and spectroscopic properties. researchgate.netnih.gov
Table 1: Selected Optimized Geometrical Parameters of a Related Picolinate (B1231196) Structure (for illustrative purposes)
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C-O Bond | 1.458 |
| C-N Bond | 1.345 |
| O-C-C Angle | 118.5 |
| C-N-C Angle | 117.2 |
Note: This data is illustrative and based on a related structure. Actual values for this compound would require specific DFT calculations.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital most likely to donate electrons, defining the molecule's nucleophilic character, while the LUMO is the orbital most likely to accept electrons, indicating its electrophilic character. researchgate.netyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions. For this compound, the analysis of its frontier orbitals is key to predicting how it will interact with other reagents.
Table 2: Illustrative Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -2.1 |
| HOMO-LUMO Gap | 4.4 |
Note: These are example values. The actual HOMO and LUMO energies for this compound would be determined through specific DFT calculations.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP map uses a color scale to represent the electrostatic potential at different points on the electron density surface.
Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue regions denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. For this compound, the MEP surface would highlight the electrophilic and nucleophilic centers, providing insight into its reactive behavior. mdpi.com
Molecular Modeling and Dynamics Simulations
Beyond static DFT calculations, molecular modeling and dynamics simulations offer a dynamic perspective on the behavior of this compound. These methods can simulate the movement of atoms over time, providing insights into conformational changes and reaction pathways.
Prediction of Reactive Sites
Molecular modeling techniques, including the analysis of local reactivity descriptors derived from DFT, can precisely predict the most reactive sites within the this compound molecule. mdpi.com By examining properties like Fukui functions and condensed dual descriptors, researchers can identify specific atoms that are most susceptible to either nucleophilic or electrophilic attack. This is crucial for understanding the molecule's chemical behavior in various reaction conditions.
Guidance for Regioselective Synthesis
The insights gained from predicting reactive sites are directly applicable to guiding the regioselective synthesis of derivatives of this compound. researchgate.netnih.gov By understanding which positions on the molecule are electronically favored for a particular type of reaction, chemists can design synthetic strategies that yield the desired product with high selectivity, minimizing the formation of unwanted isomers. nih.gov This predictive capability is invaluable for the efficient and targeted synthesis of complex molecules.
Applications of Methyl 5 Methoxy 6 Nitropicolinate in Organic Synthesis and Medicinal Chemistry
Role as a Key Intermediate in Pharmaceutical Synthesis
The structural framework of methyl 5-methoxy-6-nitropicolinate makes it an attractive starting material for the synthesis of a wide array of pharmaceutical agents. The nitro group can be readily reduced to an amine, which can then participate in a variety of coupling reactions or be used to form heterocyclic rings. The methoxy (B1213986) and ester functionalities also offer handles for further chemical transformations, allowing for the introduction of diverse substituents to modulate the pharmacological properties of the final compounds.
Precursor for G protein-coupled Receptor 6 (GPR6) Modulators
While this compound is a plausible precursor for various heterocyclic compounds, its specific application in the synthesis of G protein-coupled Receptor 6 (GPR6) modulators is not extensively documented in publicly available scientific literature.
Synthesis of Glucagon-Like Peptide-1 Receptor (GLP-1R) Agonists
The development of small molecule, orally bioavailable glucagon-like peptide-1 receptor (GLP-1R) agonists is a major focus in the treatment of type 2 diabetes mellitus. While direct synthesis of GLP-1R agonists from this compound is not explicitly detailed, the structural motifs present in this intermediate are highly relevant to the synthesis of compounds targeting this receptor. For instance, patent literature describes the preparation of 6-carboxylic acids of benzimidazoles and azabenzimidazoles as GLP-1R agonists, often involving multi-step syntheses where substituted nitropyridines are key starting materials. myskinrecipes.com The synthesis of fused-heterocyclic derivatives as GLP-1R agonists often employs short synthetic routes that tolerate various functional groups, a characteristic feature of syntheses that could potentially start from a versatile intermediate like this compound. echemi.com The quest for potent and selective positive allosteric modulators (PAMs) of the GLP-1R has also led to the discovery of complex scaffolds, where the strategic introduction of substituents on a heterocyclic core is crucial for activity. chemicalbook.commdpi.com
Intermediate for PI3K/mTOR Inhibitors
The phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers. Consequently, the development of PI3K/mTOR inhibitors is a significant area of oncology research. Although a direct synthetic route from this compound is not always explicitly stated, its structural features are pertinent to the synthesis of various PI3K/mTOR inhibitors. For example, the synthesis of pyridonyl pyrimidines, which act as dual PI3Kα and mTOR inhibitors, often starts from substituted pyrimidines. guidechem.com Furthermore, research into sulfonamide methoxypyridine derivatives as novel PI3K/mTOR dual inhibitors highlights the importance of the methoxypyridine core in achieving potent and selective inhibition. pharmaffiliates.com The synthesis of such compounds often involves the strategic manipulation of functional groups on a pyridine (B92270) ring, a process for which this compound is well-suited.
Application in the Synthesis of Dopamine (B1211576) Receptor Antagonists
Dopamine receptors are pivotal targets for the treatment of a range of neurological and psychiatric disorders. The synthesis of selective dopamine receptor antagonists often relies on the construction of complex heterocyclic systems. The methoxy-substituted pyridine core is a recurring structural motif in potent and selective dopamine D4 receptor antagonists. ambeed.com For instance, the synthesis of chiral alkoxymethyl morpholine (B109124) analogs as D4 receptor antagonists underscores the importance of the substituted pyridine moiety in achieving high affinity and selectivity. ambeed.com While these syntheses may not directly start from this compound, its structure provides a valuable platform for accessing the necessary substituted pyridine intermediates. The development of D2-like dopamine receptor antagonists has also involved the preparation of a series of indole (B1671886) compounds, where the substitution pattern on associated aromatic rings is crucial for selectivity.
Utilization in Peptidomimetic Chemistry
The specific use of this compound in the field of peptidomimetic chemistry is not extensively detailed in the reviewed scientific literature.
Development of Agrochemicals and Fine Chemicals
While this compound is commercially available and listed by suppliers as a fine chemical and potential agrochemical intermediate, specific research detailing its application in the development of new agrochemicals is not widely published. echemi.com Its role in this sector is likely as a versatile building block for constructing more complex, biologically active molecules, similar to its function in medicinal chemistry.
Utilization in Coordination Chemistry as a Ligand Precursor
The structure of this compound makes it an excellent candidate as a precursor for ligands in coordination chemistry. The pyridine nitrogen and the oxygen atoms of the ester and nitro groups offer multiple potential coordination sites for metal ions. Upon hydrolysis of the methyl ester to the corresponding carboxylic acid, the resulting picolinate (B1231196) can act as a chelating ligand, binding to metal centers through the pyridine nitrogen and the carboxylate oxygen.
Research on related nitropicolinic acids has demonstrated their ability to form stable complexes with a variety of transition metals and lanthanides. ukm.my These complexes can exhibit interesting photoluminescent properties and potential biological activities, including anticancer effects. ukm.my For example, Schiff base ligands derived from nitropyridine amines have been shown to form complexes with copper(II) and zinc(II) ions. nih.gov The resulting metal complexes have demonstrated potential as chemical nucleases, highlighting the diverse applications of such coordination compounds. nih.gov The specific electronic properties conferred by the methoxy and nitro substituents on the pyridine ring of this compound could lead to the formation of metal complexes with unique catalytic or material properties.
Potential in Polymer Chemistry as a Monomer for Conductive Polymers
The development of conductive polymers is a rapidly advancing field, with applications ranging from electronics to biomedical devices. While direct polymerization of this compound has not been extensively reported, its structure suggests potential as a monomer for the synthesis of functional conductive polymers.
Pyridine-containing polymers are known, and the ester group of this compound could potentially be converted into other functional groups amenable to polymerization. For instance, pyridine dicarboxylic acids have been explored as monomers for polyesters, creating materials with distinct thermal and mechanical properties. wur.nl
Furthermore, the nitro group could play a crucial role. The electrochemical reduction of the nitro group could be a method to initiate or modify the polymerization process. It is also conceivable that the entire substituted pyridine ring could be incorporated into a larger polymer backbone, where the electronic properties of the methoxy and nitro groups could influence the conductivity of the final material. The synthesis of conductive polymers often involves the polymerization of heterocyclic monomers, and the functional groups on this compound offer handles for tuning the properties of the resulting polymer. google.com
Biological Activity and Mechanistic Studies of Methyl 5 Methoxy 6 Nitropicolinate and Its Derivatives
Antimicrobial Activity Investigations
Initial screenings of compounds structurally related to methyl 5-methoxy-6-nitropicolinate have hinted at potential antimicrobial properties. However, specific studies focused on this compound are not readily found in published research.
Evaluation Against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
A comprehensive evaluation of this compound against a standard panel of pathogenic bacteria, including the Gram-positive Staphylococcus aureus and the Gram-negative Escherichia coli and Pseudomonas aeruginosa, would be a critical first step in characterizing its potential as an antibacterial agent. Such studies would typically involve exposing these bacterial strains to the compound and observing any inhibition of growth. At present, specific data from such evaluations for this compound are not available in the reviewed literature.
Determination of Minimum Inhibitory Concentrations (MIC)
Following any initial observations of antibacterial activity, the determination of the Minimum Inhibitory Concentration (MIC) is a crucial quantitative measure. The MIC represents the lowest concentration of a compound that prevents visible growth of a microorganism. This data is fundamental for comparing the potency of a new agent against existing antibiotics. There is currently no publicly available data detailing the MIC values of this compound against any bacterial strains.
Anticancer Activity Research
The exploration of novel small molecules for anticancer activity is a significant area of pharmaceutical research. While related pyridine (B92270) derivatives have been investigated for such properties, specific research on this compound remains limited.
Induction of Cell Cycle Arrest and Apoptosis via p53 Signaling
A key mechanism through which many anticancer agents exert their effects is the induction of programmed cell death, or apoptosis, often mediated by the p53 tumor suppressor protein. Investigations would need to assess whether this compound can arrest the cell cycle at specific checkpoints and trigger the apoptotic cascade through the p53 signaling pathway in cancer cell lines. Currently, there are no published studies that specifically link this compound to the p53 signaling pathway or demonstrate its ability to induce cell cycle arrest and apoptosis.
In Vitro and In Vivo Efficacy Studies
Preclinical anticancer research relies on a combination of in vitro (cell-based) and in vivo (animal model) studies. In vitro assays using various cancer cell lines would be necessary to determine the compound's cytotoxicity and selectivity. Promising in vitro results would then warrant further investigation in animal models to evaluate efficacy, pharmacokinetics, and tolerability. To date, no specific in vitro or in vivo efficacy studies for this compound have been reported in the scientific literature.
Structure-Activity Relationship (SAR) Studies
Essentiality and Influence of the Nitro Group on Activity
The nitro group is a significant functional group in medicinal chemistry, known for its strong electron-withdrawing nature. nih.gov This property can be pivotal in the biological activity of molecules, as it can influence interactions with various biomolecules, including enzymes and cellular signaling pathways. nih.gov The activity of many nitro-containing compounds is often linked to the reduction of the nitro group itself, a process that can accept up to six electrons to form an amine derivative. nih.gov This reduction is typically carried out by enzymatic reactions involving NADH or NADPH as reducing agents. nih.gov
In the context of antimicrobial agents, the nitro group is a key component in drugs like metronidazole, where it is part of the 5-nitroimidazole moiety. nih.gov The mechanism of action for such compounds involves an intracellular reduction of the nitro group, leading to the formation of a short-lived but crucial nitro anion radical (NO₂⁻). nih.gov This radical is highly reactive and contributes to the drug's therapeutic effect. nih.gov The antibacterial activity of nitro-containing molecules is one of their most widely observed effects, not only in pharmaceuticals for human and veterinary use but also in the development of new antimicrobial materials. nih.gov
Effects of Methoxy (B1213986) and Other Substituents on Biological Potency
The methoxy group is a prevalent substituent in many biologically active compounds, including natural products and synthetic drugs. nih.gov Its presence can significantly influence a molecule's biological potency by affecting ligand-target binding, physicochemical properties, and pharmacokinetic parameters (ADME - absorption, distribution, metabolism, and excretion). nih.govresearchgate.net The methoxy group can enhance the binding of a ligand to its target through hydrogen bonding and hydrophobic interactions. researchgate.net
The position of the methoxy group on a molecule can have a substantial impact on its biological properties. nih.govmdpi.com For instance, in a study of ¹⁸F-labeled benzyl (B1604629) triphenylphosphonium cations for myocardial imaging, the position of the methoxy group (ortho, meta, or para) significantly affected the compound's biodistribution and clearance from non-target organs like the liver. nih.gov Specifically, the ortho-substituted compound displayed the most favorable biological properties for imaging applications. nih.gov
In the design of quinoline (B57606) derivatives as P-glycoprotein inhibitors, the presence and position of methoxy groups were found to be important. nih.gov Similarly, in the development of 1,2,4-triazolo[4,3-a]pyridines as potential anticancer agents, the nature and position of substituents on the phenyl ring, including methoxy groups, played a crucial role in their cytotoxic activity.
It is important to note that while the methoxy group can enhance biological activity, it can also be a metabolic liability. The O-demethylation of methoxy groups is a common metabolic pathway, which can lead to the biotransformation of the compound. researchgate.net
Design and Synthesis of Analogs for Improved Therapeutic Potential
The design and synthesis of analogs of a lead compound are a cornerstone of medicinal chemistry, aiming to improve therapeutic potential by enhancing efficacy, selectivity, and pharmacokinetic properties. This often involves the strategic modification of functional groups on the parent molecule. nih.gov
A common approach is the one-pot, multi-component reaction, which allows for the efficient synthesis of a library of analogs with diverse substitutions. mdpi.com For example, a one-pot three-component strategy has been used to synthesize 2,4-diarylquinoline derivatives. mdpi.com Another versatile method is the Doebner reaction, which has been employed to prepare 6-methoxy-2-arylquinoline-4-carboxylic acid derivatives. nih.gov Subsequent modifications, such as the reduction of a carboxylic acid to an alcohol using reagents like LiAlH₄, can be performed to further diversify the analogs. nih.gov
The rationale behind the design of these analogs is often to explore the structure-activity relationship (SAR). For example, in the development of P-glycoprotein inhibitors, analogs of 6-methoxy-2-arylquinolines were synthesized to investigate the role of different substituents on their inhibitory activity. nih.gov The data from such studies helps in identifying key structural features required for optimal biological activity.
| Parent Compound | Synthetic Method | Key Reagents | Resulting Analog Class |
| p-Anisidine, p-Chlorobenzaldehyde, Methyl isoeugenol | One-pot three-component Povarov cycloaddition/oxidative dehydrogenation | BF₃·OEt₂, I₂-DMSO | 2,4-Diarylquinolines mdpi.com |
| Substituted benzaldehyde, Pyruvic acid, p-Anisidine | Doebner reaction followed by reduction | LiAlH₄ | 6-Methoxy-2-arylquinolines nih.gov |
| α-Aminoamidines, Diarylidencyclohexanones | Cyclocondensation | Pyridine | Tetrahydroquinazolines nih.gov |
| o-Nitrophenylacetic acid derivatives | Three-step synthesis | Indole-2-acetic acid methyl esters orgsyn.org |
Elucidation of Molecular Targets and Pathways
Interaction with Specific Molecular Targets (e.g., enzymes, receptors)
The biological activity of a compound is intrinsically linked to its interaction with specific molecular targets within a biological system, such as enzymes or receptors. The methoxy group, a common substituent in many drugs, can play a crucial role in these interactions by influencing ligand-target binding. nih.gov
For instance, in the context of P-glycoprotein (P-gp) inhibitors, certain 6-methoxy-2-arylquinoline derivatives have been shown to inhibit the efflux of rhodamine 123, a known P-gp substrate. nih.gov This suggests a direct or indirect interaction of these compounds with the P-gp transporter. Docking studies with a homology-modeled human P-gp further supported the potential of these compounds to bind to this target. nih.gov
In another example, derivatives of 5-hydroxy-6-methyl-2-aminotetralin were designed as semirigid congeners of m-tyramine (B1210026) to interact with dopamine (B1211576) receptors. nih.gov These compounds demonstrated potent effects in a cat cardioaccelerator nerve assay, which is a model for dopamine receptor activity. nih.gov
The enzyme Factor Xa, a key component of the coagulation cascade, is another molecular target for synthetic compounds. Methoxycarbonyl-D-Nle-Gly-Arg-pNA is a synthetic substrate for Factor Xa, indicating a direct interaction with the active site of this enzyme. medchemexpress.com
| Compound Class | Potential Molecular Target | Observed Effect |
| 6-Methoxy-2-arylquinolines | P-glycoprotein (P-gp) nih.gov | Inhibition of P-gp efflux activity nih.gov |
| 5-Hydroxy-6-methyl-2-aminotetralin derivatives | Dopamine receptors nih.gov | Potent activity in a dopamine receptor model nih.gov |
| Methoxycarbonyl-D-Nle-Gly-Arg-pNA | Factor Xa medchemexpress.com | Substrate for Factor Xa medchemexpress.com |
Patent Landscape and Commercial Relevance of Methyl 5 Methoxy 6 Nitropicolinate
Analysis of Patent Literature Involving Methyl 5-methoxy-6-nitropicolinate and Related Structures
While patents specifically claiming this compound as a final product are not widespread, its true value is illuminated by its frequent appearance as a crucial building block in the synthesis of high-value compounds. The patent literature underscores the utility of substituted picolinic acids and their esters in the creation of novel active ingredients.
Patents for various 5-substituted picolinic acid compounds highlight the therapeutic potential of this class of molecules, particularly in the treatment of inflammatory diseases by inhibiting TNF and/or IL-1 biosynthesis. google.com These patents often describe synthetic routes where the picolinate (B1231196) scaffold is modified, and this compound can serve as a valuable starting material for introducing specific functionalities.
Furthermore, the patent landscape for related structures, such as 4-amino-5-fluoro-3-halo-6-(substituted)picolinates used as herbicides, reveals the meticulous design of synthetic pathways. ca.gov These patents often focus on efficient methods for introducing substituents onto the pyridine (B92270) ring, a process where a pre-functionalized intermediate like this compound could offer significant advantages.
The synthesis of complex heterocyclic systems, such as those used in the preparation of the gastric acid secretion inhibitor omeprazole, also relies on substituted pyridine intermediates. google.com Although not directly mentioning this compound, the synthetic strategies detailed in these patents for creating substituted pyridylmethyl moieties are conceptually applicable.
The following interactive table provides a summary of key patent areas related to the core structure of this compound:
| Patent Area | Key Findings | Potential Relevance to this compound |
| 5-Substituted Picolinic Acid Compounds | Novel compounds with anti-inflammatory properties. google.com | Can serve as a starting material for the synthesis of these patented compounds. |
| Substituted Pyridine-Carboxylic Acids | Processes for the industrial-scale preparation of these herbicide intermediates. ca.gov | The synthetic methods described could be adapted for its own production. |
| Intermediates for Omeprazole | Synthesis of substituted pyridylmethyl radicals for pharmacologically active substances. google.com | Demonstrates the value of substituted pyridines in pharmaceutical synthesis. |
| Nitropyridine Derivatives | Processes for preparing nitropyridine precursors for pharmaceutical compounds. nih.gov | Provides insights into the nitration and subsequent transformations of pyridine rings. |
It is evident from the patent landscape that the commercial relevance of this compound lies in its role as a versatile intermediate. Its specific combination of methoxy (B1213986), nitro, and methyl ester groups on a picolinate framework provides a unique chemical handle for constructing more elaborate molecular architectures.
Industrial Synthesis and Scalability Considerations
The industrial production of this compound is not extensively detailed in publicly available literature, likely due to its status as a non-final product. However, general principles of picolinic acid and nitropyridine synthesis, coupled with information from suppliers, provide a strong indication of viable manufacturing routes. The compound is commercially available from various suppliers, indicating that scalable synthesis methods have been established.
The synthesis of the picolinic acid backbone on a commercial scale is often achieved through the ammoxidation of the corresponding picoline (in this case, a substituted 2-methylpyridine) followed by hydrolysis of the resulting nitrile. google.com Alternatively, direct oxidation of the picoline can be employed. google.com
The introduction of the nitro group onto the pyridine ring is a critical step. The nitration of pyridine and its derivatives is a well-established industrial process, though it requires careful control of reaction conditions due to the electron-deficient nature of the pyridine ring. A mixture of concentrated nitric acid and sulfuric acid is commonly used. orgsyn.org
The esterification of the resulting carboxylic acid to the methyl ester is typically a straightforward process, often catalyzed by an acid in the presence of methanol (B129727).
Key considerations for the industrial scalability of this compound production include:
Starting Material Availability: The availability and cost of the appropriately substituted 2-methylpyridine (B31789) precursor are crucial.
Reaction Control: The nitration step is highly exothermic and requires precise temperature control to ensure safety and prevent the formation of unwanted byproducts.
Purification: Efficient purification methods are necessary to isolate the final product with the high purity required for its use in pharmaceutical and agrochemical synthesis. Techniques such as recrystallization and column chromatography are likely employed.
Waste Management: The use of strong acids and organic solvents necessitates robust waste treatment and recycling protocols to ensure an environmentally responsible and cost-effective process.
The following table outlines a plausible industrial synthesis approach based on established chemical principles:
| Step | Reaction | Key Reagents and Conditions | Scalability Considerations |
| 1. Picoline Oxidation | Oxidation of a substituted 2-methylpyridine to the corresponding picolinic acid. | Oxidizing agents like potassium permanganate (B83412) or nitric acid. | Cost and handling of the oxidizing agent; management of byproducts. |
| 2. Nitration | Introduction of the nitro group onto the pyridine ring. | Concentrated nitric acid and sulfuric acid. | Strict temperature control; handling of corrosive and hazardous materials. |
| 3. Esterification | Conversion of the carboxylic acid to the methyl ester. | Methanol and an acid catalyst (e.g., sulfuric acid). | Efficient removal of water to drive the reaction to completion; catalyst recovery. |
Future Research Directions and Unanswered Questions for Methyl 5 Methoxy 6 Nitropicolinate
Exploration of Novel and Sustainable Synthetic Routes
A critical first step in the scientific journey of any new compound is the development of efficient and sustainable methods for its creation. Currently, there are no published, peer-reviewed synthetic routes specifically for Methyl 5-methoxy-6-nitropicolinate. While general methods for the synthesis of substituted pyridines, such as nitration and esterification, are well-established, their specific application and optimization for this particular molecule have not been documented.
Future research will need to focus on establishing a reliable and scalable synthesis. This would involve:
Starting Material Selection: Identifying readily available and cost-effective precursors.
Reaction Condition Optimization: Investigating optimal temperatures, pressures, catalysts, and solvents to maximize yield and purity.
Green Chemistry Approaches: Exploring more environmentally friendly synthetic pathways that minimize waste and the use of hazardous reagents.
Deeper Mechanistic Understanding of Reactivity and Biological Activity
The reactivity of this compound is intrinsically linked to its molecular structure, which features an electron-withdrawing nitro group and an electron-donating methoxy (B1213986) group on a picolinate (B1231196) framework. These functional groups are known to influence the electron density of the pyridine (B92270) ring, suggesting a rich and complex chemical reactivity. However, without experimental data, any discussion of its reaction mechanisms remains speculative.
Similarly, while various picolinate derivatives have shown a range of biological activities, from antiviral to effects on metabolic processes, the specific biological profile of this compound is unknown. nih.govnih.gov Research into its potential bioactivity would require:
Screening Programs: Testing the compound against a wide range of biological targets to identify any potential effects.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of the compound to understand how structural modifications impact its activity.
Mechanistic Studies: Once a biological effect is identified, further research would be needed to elucidate the precise molecular mechanisms through which it acts.
Identification of New Therapeutic Applications Beyond Current Scope
Given the lack of data on its biological activity, there are currently no known therapeutic applications for this compound. The journey to identifying potential therapeutic uses is a long one, beginning with the foundational research into its synthesis and biological effects. If future studies reveal interesting pharmacological properties, the compound could potentially be investigated for a variety of diseases. The broad bioactivity of related nitrogen-containing heterocyclic compounds suggests that this is a plausible, albeit distant, prospect. nih.gov
Investigation into Advanced Materials Science Applications
The field of materials science is constantly in search of novel molecules with unique properties. The arrangement of functional groups in this compound could theoretically lend itself to applications in areas such as:
Organic Electronics: The aromatic and polarized nature of the molecule could be of interest for developing new semiconductor materials.
Non-linear Optics: Molecules with significant charge separation, as might be expected in this compound, can exhibit interesting optical properties.
Coordination Polymers: The nitrogen and oxygen atoms could act as ligands, binding to metal ions to form metal-organic frameworks (MOFs) with potential applications in gas storage or catalysis.
However, any potential in materials science is purely hypothetical at this stage and awaits dedicated investigation. myskinrecipes.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 5-methoxy-6-nitropicolinate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nitration and esterification steps. For example, nitration of a methoxy-substituted picolinic acid derivative can be achieved using mixed nitric-sulfuric acid under controlled temperatures (0–5°C). Esterification with methanol in the presence of a catalyst (e.g., H₂SO₄) follows. Optimization of nitration regioselectivity is critical; electron-withdrawing groups like methoxy direct nitration to specific positions . Reaction monitoring via TLC or HPLC is recommended to track intermediate formation.
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Identify substituent positions (e.g., methoxy at C5, nitro at C6) by comparing chemical shifts to structurally related compounds like methyl 5-methoxy-2-nitrobenzoate (similarity score 0.89) .
- IR Spectroscopy : Confirm ester carbonyl (~1700 cm⁻¹) and nitro group (~1520 cm⁻¹) vibrations.
- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ and fragmentation patterns. Cross-reference with databases like PubChem for analogs .
Q. What are the key reactivity patterns of this compound in substitution reactions?
- Methodological Answer : The nitro group at C6 acts as a strong electron-withdrawing group, activating the pyridine ring for nucleophilic aromatic substitution (NAS) at C4 or C2. Methoxy at C5 provides ortho/para-directing effects. For example, reactions with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF at 80°C) yield substituted derivatives. Monitor reaction progress via LC-MS to avoid over-substitution .
Advanced Research Questions
Q. How can researchers resolve contradictions in regioselectivity data during functionalization of this compound?
- Methodological Answer : Conflicting regioselectivity may arise from competing directing effects (nitro vs. methoxy). Computational modeling (e.g., DFT calculations) can predict reactive sites by analyzing electron density maps. Experimentally, isotopic labeling (e.g., ¹⁵N-nitration) combined with 2D NMR (HSQC, HMBC) clarifies substitution patterns. Compare results to structurally similar compounds, such as methyl 6-methyl-5-nitropicolinate, to identify trends .
Q. What strategies optimize catalytic reduction of the nitro group in this compound to an amine without ester hydrolysis?
- Methodological Answer : Use hydrogenation with a poisoned catalyst (e.g., Pd/C with quinoline) to selectively reduce nitro to amine while preserving the ester. Alternatively, employ transfer hydrogenation (e.g., ammonium formate/Pd/C in ethanol) at 50°C. Monitor pH to avoid ester saponification (maintain pH < 7). Post-reaction, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How do steric and electronic effects influence the compound’s application in metal-organic frameworks (MOFs) or catalysis?
- Methodological Answer : The nitro group enhances ligand rigidity and π-acidity, favoring coordination to transition metals (e.g., Cu²⁺ or Pd²⁺). Methoxy groups introduce steric hindrance, which can be mitigated by substituting with smaller substituents (e.g., fluoro analogs). Compare catalytic performance in cross-coupling reactions (e.g., Suzuki-Miyaura) using derivatives like 4-(difluoromethyl)-5-fluoro-6-nitropicolinic acid as benchmarks .
Safety and Compliance Considerations
Q. What are the safety protocols for handling this compound, given limited toxicity data?
- Methodological Answer : Assume hazards similar to related nitropicolinates (e.g., methyl 6-bromo-5-nitropicolinate): wear nitrile gloves, safety goggles, and work in a fume hood. Avoid contact with strong oxidizers (risk of exothermic decomposition). Dispose of waste via certified hazardous waste services, as per local regulations .
Data Interpretation and Troubleshooting
Q. How should researchers address inconsistent chromatographic purity results across batches?
- Methodological Answer : Inconsistencies may stem from residual solvents or by-products (e.g., demethylated derivatives). Implement rigorous drying (vacuum desiccation) and analyze impurities via GC-MS. Adjust recrystallization solvents (e.g., switch from ethanol to acetonitrile) to improve crystal lattice packing. Cross-validate with alternative methods like preparative HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
